

Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-5-methyl-4-hydroxybenzonitrile

Cat. No.: B068557

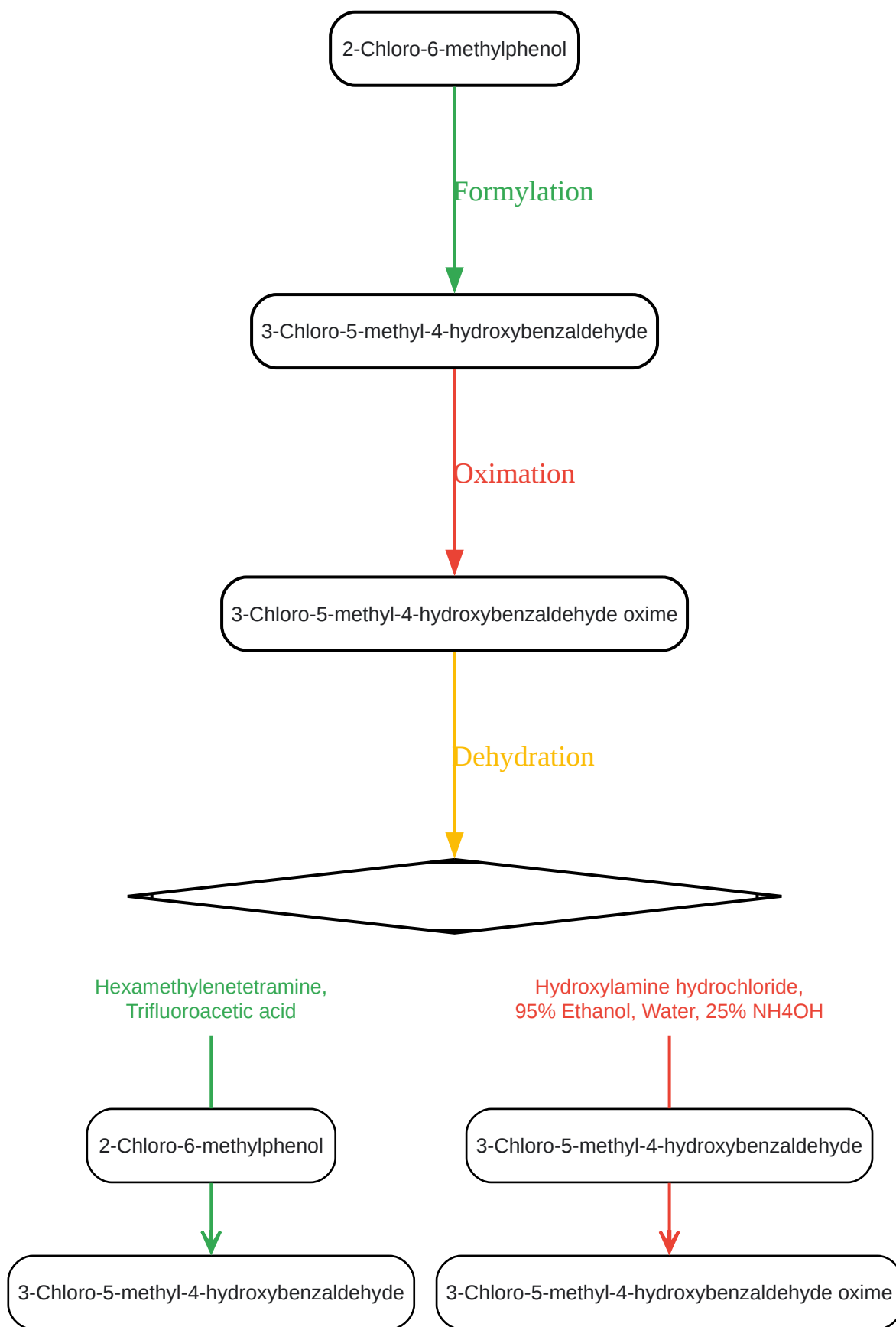
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for **3-chloro-5-methyl-4-hydroxybenzonitrile**, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in published literature for this specific isomer, this guide outlines a logical, multi-step approach adapted from established methodologies for structurally related compounds. The proposed synthesis commences with the readily available starting material, 2-chloro-6-methylphenol, and proceeds through formylation, oximation, and subsequent dehydration to yield the target molecule.

Proposed Synthetic Pathway

The synthesis of **3-chloro-5-methyl-4-hydroxybenzonitrile** can be envisioned through a three-step process involving the introduction of a formyl group, its conversion to an oxime, and final dehydration to the nitrile. This pathway offers a practical approach utilizing well-documented chemical transformations.



Methanesulfonyl chloride,
Triethylamine, Dichloromethane

3-Chloro-5-methyl-4-hydroxybenzaldehyde oxime

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